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Compound of Interest

Compound Name: 6-Chloro-3-methylisoquinoline

Cat. No.: B080495

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-3-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-methylisoquinoline is a substituted isoquinoline derivative of significant interest in
medicinal chemistry and synthetic organic chemistry. The isoquinoline scaffold is a core
component of numerous biologically active compounds, and the presence of chloro and methyl
substituents can profoundly influence a molecule's physicochemical properties and biological
activity.[1][2] This document provides a comprehensive overview of the chemical properties,
spectroscopic profile, plausible synthetic routes, and potential biological activities of 6-Chloro-
3-methylisoquinoline, serving as a foundational resource for researchers in the field.

Core Chemical Properties

6-Chloro-3-methylisoquinoline possesses a defined set of physical and chemical properties
that are crucial for its handling, characterization, and application in further research. While
experimentally determined data for some properties are sparse, reliable predictions can be
made based on its structure and data from similar compounds.

Physicochemical Data

The fundamental physicochemical properties of 6-Chloro-3-methylisoquinoline are
summarized in the table below. These values are essential for experimental design, including
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solvent selection and reaction condition optimization.

Property Value Source
CAS Number 14123-76-3 [3]
Molecular Formula C10HsCIN [41[5]
Molecular Weight 177.63 g/mol [41[6]

(Predicted) White to off-white
Appearance id
soli

- Very slightly soluble in water
Solubility . [4]
(0.21 g/L at 25 °C, calculated)

_ 1.225 + 0.06 g/cm3 (at 20 °C,
Density [4]
calculated)

LogP 3.19662 (Calculated) [6]

Topological Polar Surface Area

12.89 A2 [6]
(TPSA)

Structural Information

6-Chloro-3-methylisoquinoline features a bicyclic aromatic ring system, with a chlorine atom
at the 6-position and a methyl group at the 3-position. The presence of the nitrogen atom in the
isoquinoline ring system imparts basic properties and provides a site for potential coordination
or hydrogen bonding. The chloro substituent, an electron-withdrawing group, and the methyl
group, an electron-donating group, are expected to influence the electron density distribution
within the aromatic system, thereby affecting its reactivity and interaction with biological targets.

[7]

Synthesis and Reactivity

The synthesis of 6-Chloro-3-methylisoquinoline can be approached through established
methods for isoquinoline ring formation, such as the Bischler-Napieralski or Pomeranz-Fritsch
reactions, starting from appropriately substituted precursors.[8][9][10]
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Proposed Synthetic Pathway

A plausible synthetic route involves the cyclization of an N-acyl-B-phenethylamine derivative.
The workflow below illustrates a potential pathway starting from 4-chlorophenethylamine.

4-Chlorophenethylamine Acetic Anhydride

Acetylation

\

POCIs, P20s

N-(4-Chlorophenethyl)acetamide (Bischler-Napieralski)

Cyclization

\

Pd/C, Heat

6-Chloro-3,4-dihydro-3-methylisoquinoline (Dehydrogenation)

Aromatization
\

6-Chloro-3-methylisoquinoline

Click to download full resolution via product page

Caption: Proposed synthesis of 6-Chloro-3-methylisoquinoline.

Experimental Protocol: Proposed Synthesis

Step 1: Acetylation of 4-Chlorophenethylamine

 In a round-bottom flask, dissolve 4-chlorophenethylamine (1.0 eq) in a suitable solvent such
as dichloromethane.

e Cool the solution to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.1 eq) dropwise while stirring.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic
solvent.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield crude N-(4-chlorophenethyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

To the crude N-(4-chlorophenethyl)acetamide (1.0 eq), add a dehydrating and cyclizing
agent such as phosphorus oxychloride (POCIs) or phosphorus pentoxide (P20s) in an inert
solvent like acetonitrile.[9]

Perform the addition at a controlled temperature, typically between 0-10 °C.[9]

After the addition, heat the mixture to reflux to drive the cyclization to completion, monitoring
by TLC.[9]

Carefully quench the reaction mixture by pouring it onto crushed ice.

Basify the solution with a suitable base (e.g., NaOH solution) and extract the product with an
organic solvent.

Dry, filter, and concentrate the organic extracts to obtain the crude dihydroisoquinoline
intermediate.

Step 3: Aromatization (Dehydrogenation)

o Dissolve the crude 6-chloro-3,4-dihydro-3-methylisoquinoline intermediate in a high-boiling
inert solvent (e.g., toluene or xylene).

e Add a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).
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» Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC
or GC-MS).

o Cool the reaction mixture, filter off the catalyst through a pad of celite, and wash with the
solvent.

» Concentrate the filtrate under reduced pressure.

» Purify the resulting crude 6-Chloro-3-methylisoquinoline by column chromatography or
recrystallization.

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 6-
Chloro-3-methylisoquinoline. Predicted data based on structurally similar compounds are
presented below.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectra Acquisition

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
a suitable deuterated solvent (e.g., CDCIs or DMSO-ds).[12]

 Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[13][14]

o 1H NMR Parameters: Acquire spectra at room temperature with a spectral width of ~16 ppm.
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[11]

o 13C NMR Parameters: Acquire spectra with proton decoupling over a spectral width of ~250
ppm.[11]

Predicted tH and 33C NMR Data

Note: Predicted values are based on comparative analysis with 1-Chloro-3-methylisoquinoline
and other related structures. Actual experimental values may vary.[11]
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Chemical Shift (5,

'H NMR (Predicted) Multiplicity Assignment
ppm)

H-1 ~8.0-8.2 S Ar-H

H-4 ~7.3-7.5 s Ar-H

H-5 ~8.0-8.2 d Ar-H

H-7 ~7.5-7.7 dd Ar-H

H-8 ~7.8-8.0 d Ar-H

CHs ~2.5 s Methyl

13C NMR (Predicted) Chemical Shift (o, ppm) Assignment

C-1 ~152 Ar-C

C-3 ~150 Ar-C

C-4 ~119 Ar-CH

C-4a ~127 Ar-C

C-5 ~130 Ar-CH

C-6 ~135 Ar-C-Cl

C-7 ~127 Ar-CH

C-8 ~126 Ar-CH

C-8a ~136 Ar-C

CHs ~20 Methyl

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrum Acquisition

o Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.qg.,
methanol) into the ion source of the mass spectrometer, often via Gas Chromatography (GC-
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MS) or direct infusion.[11][12]

« lonization: Use Electron lonization (EI) or Electrospray lonization (ESI).

e Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z
50-300).[11]

o Data Analysis: Look for the molecular ion peak [M]* and the characteristic isotopic pattern for
a chlorine-containing compound (3>Cl and 3’Cl in an approximate 3:1 ratio).[11]

Predicted Mass Spectrometry Data

lon m/z (Predicted) Notes

Molecular ion peak showing
[M]*+ 1771179 the 3:1 isotopic pattern for
chlorine.[11]

[M-H]* 176 /178 Loss of a hydrogen radical.
[M-CHs]* 162/ 164 Loss of a methyl radical.
[M-CI1* 142 Loss of a chlorine radical.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectrum Acquisition

o Sample Preparation: For a solid sample, place a small amount directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[12]

» Data Acquisition: Record the spectrum over a range of 4000-400 cm~1.[12]

o Analysis: Identify characteristic absorption bands corresponding to the functional groups
present in the molecule.[15][16]

Predicted IR Spectral Data
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Wavenumber (cm~?,

Functional Group . Intensity
Predicted)

Aromatic C-H Stretch 3100-3000 Medium-Weak

Aliphatic C-H Stretch (CHs) 2980-2850 Medium-Weak

C=N Stretch ~1625 Medium

Aromatic C=C Stretch ~1580, 1470 Medium-Strong

C-ClI Stretch ~800-700 Strong

Potential Biological Activity and Experimental
Investigation

The isoquinoline core is a privileged scaffold in medicinal chemistry, with many derivatives
exhibiting a wide range of biological activities, including anticancer effects.[1] The introduction
of a chlorine atom can significantly enhance the biological profile of a molecule.[7] While no
specific biological data for 6-Chloro-3-methylisoquinoline is publicly available, its structural
similarity to other bioactive quinolines and isoquinolines suggests it may possess therapeutic

potential.[1]

Hypothesized Mechanism of Action

Many quinoline-based compounds exert their anticancer effects by intercalating with DNA or
inhibiting key enzymes like topoisomerases or protein kinases involved in cell proliferation and
survival pathways (e.g., MAPK/ERK or PI3K/Akt pathways).
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6-Chloro-3-methylisoquinoline
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Caption: Hypothesized signaling pathway inhibition.

Experimental Protocol: Cell Viability (MTT) Assay

To investigate the potential cytotoxic effects of 6-Chloro-3-methylisoquinoline on cancer
cells, a standard MTT assay can be performed.[1]

Materials:

e Cancer cell line (e.g., HeLa, MCF-7)
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Culture medium (e.g., DMEM with 10% FBS)

96-well plates

6-Chloro-3-methylisoquinoline (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Positive control (e.g., Doxorubicin)

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and
incubate for 24 hours to allow for attachment.[1]

Compound Treatment: Prepare serial dilutions of 6-Chloro-3-methylisoquinoline in culture
medium. The final DMSO concentration should not exceed 0.5%.[1]

Remove the old medium and add 100 pL of the medium containing the test compound at
various concentrations to the wells. Include vehicle control (DMSO) and positive control
wells.

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified COz2 incubator.[1]

MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for an
additional 4 hours.[1]

Solubilization: Remove the medium and add 100 pL of solubilization buffer to each well to
dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and
determine the ICso value (the concentration of the compound that inhibits cell growth by
50%).
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Conclusion

6-Chloro-3-methylisoquinoline is a heterocyclic compound with well-defined physicochemical
properties that can be synthesized through established organic chemistry reactions. Its
structural features, particularly the presence of the isoquinoline core and chlorine substituent,
make it a compound of interest for further investigation, especially in the context of drug
discovery. The protocols and predicted data within this guide provide a solid foundation for
researchers to synthesize, characterize, and evaluate the biological potential of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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